6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one
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Overview
Description
6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a heterocyclic compound that features a chromenone core substituted with a thiophene ring at the 2-position and a hydroxyl group at the 6-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out in a basic medium, where an appropriately substituted benzaldehyde reacts with a thiophene derivative to form the desired chromenone structure . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is usually conducted at elevated temperatures to facilitate the formation of the chromenone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone ring can be reduced to form a dihydrochromenone derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 6-oxo-2-(thiophen-2-yl)-4H-chromen-4-one.
Reduction: Formation of 6-hydroxy-2-(thiophen-2-yl)-dihydrochromen-4-one.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The hydroxyl group at the 6-position and the thiophene ring are likely crucial for its biological activity, enabling interactions with target proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-6-(thiophen-2-yl)pyrimidin-2-amine
- 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
- Benzofuran derivatives
Uniqueness
6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chromenone core and the thiophene ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-hydroxy-2-thiophen-2-ylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHOMPFGMZBCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351965 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 6-hydroxy-2-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63046-12-8 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 6-hydroxy-2-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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